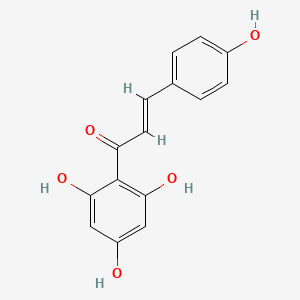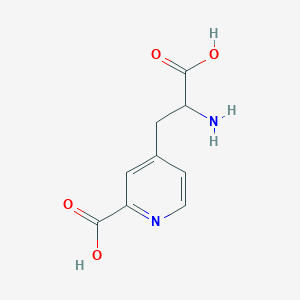
AEG-41174
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Aplicaciones Científicas De Investigación
Astrocyte Elevated Gene-1 in Breast Cancer
A study by Li et al. (2008) highlighted the role of Astrocyte Elevated Gene-1 (AEG-1) in breast cancer. The research found that AEG-1 expression was significantly higher in breast cancer cell lines compared to normal breast epithelial cells. This elevated expression was linked to the clinical staging of breast cancer patients, with higher AEG-1 expression associated with poorer overall survival. Thus, AEG-1 was identified as a valuable marker of breast cancer progression and a potential independent prognostic indicator for patient survival (Li et al., 2008).
AEG-1 in Various Cancers
Sarkar et al. (2009) reviewed the broader implications of AEG-1 in cancer. They noted that AEG-1 expression is elevated in advanced stages of many cancers, including breast and liver cancer. This elevation correlates with poor survival. The study also discussed the multifunctional role of AEG-1 in tumor development and progression, emphasizing its involvement in proliferation, invasion, metastasis, and gene expression (Sarkar et al., 2009).
AEG-1 and Neuroblastoma
Research by Liu et al. (2009) showed that AEG-1 plays a significant role in neuroblastoma, a type of cancer that arises in nerve tissue. Knockdown of AEG-1 in neuroblastoma cells inhibited cell proliferation and apoptosis, and enhanced chemo-sensitivity to cisplatin and doxorubicin. This study suggests that overexpressed AEG-1 enhances the tumorogenic properties of neuroblastoma cells and that inhibiting AEG-1 expression could be a potential adjuvant therapy for this cancer (Liu et al., 2009).
AEG-1 in Prostate Cancer
Kikuno et al. (2007) investigated the role of AEG-1 in prostate cancer. They found that AEG-1 is overexpressed in prostate cancer tissue and cells. Knockdown of AEG-1 induced cell apoptosis and attenuated the cell invasion properties, suggesting that AEG-1 plays a dominant role in prostate cancer cells. It was proposed as a potential genetic biomarker and a molecular target for preventing prostate cancer cell progression and metastasis (Kikuno et al., 2007).
AEG-1 in Renal Cancer
Wang et al. (2014) focused on renal cancer, demonstrating that knockdown of AEG-1 inhibited growth and induced apoptosis in renal cancer cells. They also observed increased chemosensitivity to 5-fluorouracil with AEG-1 knockdown, suggesting its role in renal cancer formation and development and its potential as a target for gene therapy (Wang et al., 2014).
AEG-1's Role in Cell Survival Pathways
Lee et al. (2008) explored AEG-1's role in cell survival pathways. They found that overexpression of AEG-1 inhibited serum starvation-induced apoptosis through activation of the PI3K-Akt signaling pathway. This study provided evidence of AEG-1's role as an oncogene and its central role in Ha-ras-mediated carcinogenesis (Lee et al., 2008).
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
AEG41174; AEG 41174; AEG-41174; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




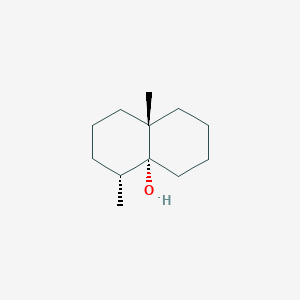
![9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene](/img/structure/B1149813.png)
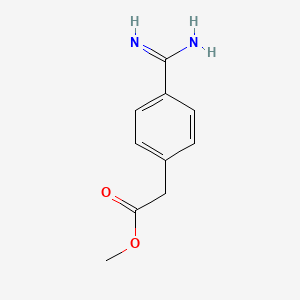
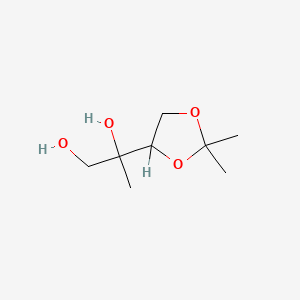
![2-Phenyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1149820.png)
